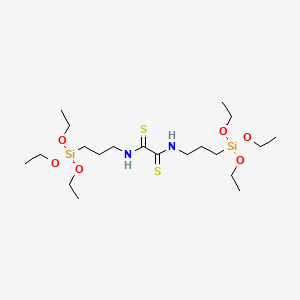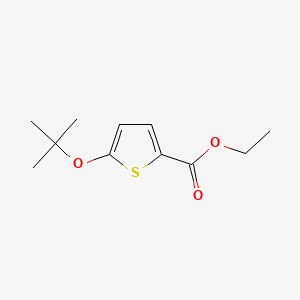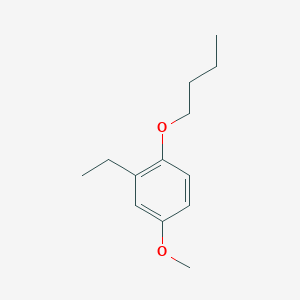
1-Butoxy-2-ethyl-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-2-ethyl-4-methoxybenzene is an organic compound belonging to the class of aromatic ethers It is characterized by a benzene ring substituted with butoxy, ethyl, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-butoxy-2-ethyl-4-methoxybenzene typically involves the alkylation of 4-methoxyphenol with 1-bromo-2-ethylbutane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced separation techniques are often employed to streamline the production process.
化学反応の分析
Types of Reactions: 1-Butoxy-2-ethyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions are typical for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Alkylated or hydrogenated derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1-Butoxy-2-ethyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-butoxy-2-ethyl-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The butoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the ethyl group can influence the compound’s hydrophobicity. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets.
類似化合物との比較
- 1-Butoxy-4-methoxybenzene
- 2-Butoxy-4-methoxybenzene
- 1-Ethoxy-2-ethyl-4-methoxybenzene
Comparison: 1-Butoxy-2-ethyl-4-methoxybenzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications.
特性
CAS番号 |
378787-51-0 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC名 |
1-butoxy-2-ethyl-4-methoxybenzene |
InChI |
InChI=1S/C13H20O2/c1-4-6-9-15-13-8-7-12(14-3)10-11(13)5-2/h7-8,10H,4-6,9H2,1-3H3 |
InChIキー |
JRXSVKUUFFKVAM-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C(C=C(C=C1)OC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzyl-6-bromomethyl-5,6-dihydro-thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13943719.png)


![4-{4-[(e)-(2-Methoxy-5-{[2-(sulfooxy)ethyl]sulfonyl}phenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1h-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B13943725.png)
![N-methyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B13943735.png)
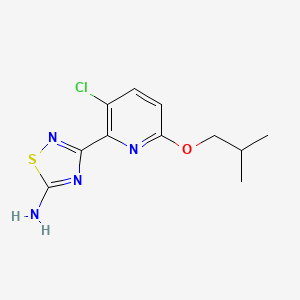

![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
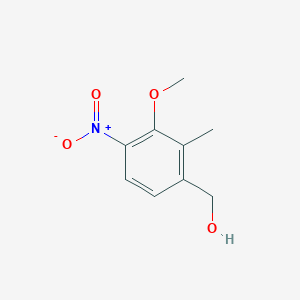
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)
